Mass Difference of +8 Da Enables Unambiguous LC-MS/MS Quantification Without Spectral Interference
Brexpiprazole-d8 exhibits a mass shift of +8 Da relative to unlabeled brexpiprazole (MW 433.57 g/mol), due to eight deuterium substitutions on the piperazine ring . This mass difference exceeds the minimum recommended +3 Da for small molecules (<1000 Da) to avoid overlap from naturally occurring 13C, 15N, or 2H isotopes . In contrast, a +4 Da difference (e.g., Brexpiprazole-d4) may still present spectral overlap in complex matrices, potentially compromising quantification accuracy.
| Evidence Dimension | Mass Difference from Unlabeled Analyte |
|---|---|
| Target Compound Data | +8 Da (eight deuterium atoms) |
| Comparator Or Baseline | +4 Da (Brexpiprazole-d4) or +3 Da (minimum recommended) |
| Quantified Difference | 2-fold greater mass shift than +4 Da; 5 Da above minimum recommended +3 Da |
| Conditions | LC-MS/MS analysis; molecular weight <1000 Da |
Why This Matters
A larger mass difference ensures baseline separation in the mass spectrum, reducing the risk of cross-talk or ion suppression that can compromise quantitative accuracy in regulated bioanalysis.
